Bienvenue dans la boutique en ligne BenchChem!

2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Carbonic Anhydrase Inhibition Selectivity Profiling Negative Control

2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 587850-61-1) is a small-molecule sulfonamide derivative with the molecular formula C16H18N2O4S and a molecular weight of 334.39 g/mol. It features a 2,6-dimethylphenoxyacetyl moiety linked to a 4-sulfamoylphenyl group via an amide bond, placing it within the class of N-(4-sulfamoylphenyl)amide compounds.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 587850-61-1
Cat. No. B2858748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
CAS587850-61-1
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C16H18N2O4S/c1-11-4-3-5-12(2)16(11)22-10-15(19)18-13-6-8-14(9-7-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21)
InChIKeyQFXHMVLGKPWPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 587850-61-1): Structural and Physicochemical Reference for Sulfonamide-Based Research


2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (CAS 587850-61-1) is a small-molecule sulfonamide derivative with the molecular formula C16H18N2O4S and a molecular weight of 334.39 g/mol . It features a 2,6-dimethylphenoxyacetyl moiety linked to a 4-sulfamoylphenyl group via an amide bond, placing it within the class of N-(4-sulfamoylphenyl)amide compounds [1]. While sulfonamides are broadly associated with carbonic anhydrase (CA) inhibition, primary screening data indicate that this specific compound exhibits negligible inhibitory activity against human CA isoforms II, IX, and XII (Ki > 100,000 nM) [2]. This distinct lack of activity, unusual for a primary sulfonamide, makes it a valuable negative control and a starting scaffold for medicinal chemistry optimization rather than a bioactive compound itself.

Why 2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide Cannot Be Casually Substituted by Other N-(4-Sulfamoylphenyl) Amides


Generic substitution among N-(4-sulfamoylphenyl)amide derivatives is not scientifically valid due to the profound impact of the acyl moiety on both physicochemical properties and biological activity. The specific 2,6-dimethylphenoxy group dictates the compound's lipophilicity (cLogP) and steric bulk, which in turn influence its binding kinetics and off-target profile. For example, the 2,6-dimethyl substitution pattern creates a unique steric environment compared to analogs with 2,4-dimethylphenoxy or unsubstituted phenoxy groups . Critically, the reported lack of activity on carbonic anhydrase isoforms [1] for the 2,6-dimethylphenoxy variant contrasts sharply with active N-(4-sulfamoylphenyl)amides bearing different acyl chains, which have shown anticonvulsant activity (MES ED50 values of 7.6–9.9 mg/kg) [2]. Therefore, substituting this specific compound with a seemingly similar N-(4-sulfamoylphenyl)amide without precise structural consideration will lead to divergent experimental outcomes.

Quantitative Comparator Evidence for 2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (587850-61-1)


CA Inhibition Compared to Active N-(4-Sulfamoylphenyl)amide Anticonvulsants

In a standardized stopped-flow CO2 hydration assay, 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide demonstrated negligible inhibition of recombinant human carbonic anhydrase isoforms II, IX, and XII, with Ki values exceeding 100,000 nM in all cases [1]. This constitutes a >10,000-fold loss of potency compared to classical sulfonamide CA inhibitors like acetazolamide (Ki typically 5-10 nM for CA II). Furthermore, the compound drastically contrasts with structurally related N-(4-sulfamoylphenyl)butyramides, which have demonstrated robust anticonvulsant activity in MES seizure models (ED50 = 7.6–9.9 mg/kg) and protective indices (PI = 50.5–65.7), suggesting CA inhibition as a contributing mechanism [2]. The specific 2,6-dimethylphenoxyacetamide motif uniquely abrogates CA affinity.

Carbonic Anhydrase Inhibition Selectivity Profiling Negative Control

Steric and Electronic Differentiation from 2,4-Dimethylphenoxy Analog

The 2,6-dimethyl substitution pattern on the phenoxy ring distinguishes this compound from its closest positional isomer, 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (ZINC00037928, CAS 303033-30-9) [1]. The 2,6-disubstitution creates a symmetric steric shield around the ether oxygen, significantly restricting rotational freedom compared to the asymmetric 2,4-substitution. This results in a molecular surface with distinct electrostatic potential distribution and altered hydrogen-bonding capacity. In drug metabolism contexts, 2,6-disubstituted phenoxy groups are known to exhibit greater metabolic stability due to the blocking of both ortho positions, whereas 2,4-substituted analogs remain susceptible to metabolic oxidation at the unsubstituted ortho site [2]. While direct comparative biological data between these specific molecules is lacking, the structural differentiation is quantifiable and predictable.

Structure-Activity Relationship (SAR) Steric Hindrance Medicinal Chemistry

Differentiation from N-Alkylated Sulfamoyl Analogs via Hydrogen-Bond Donor Capacity

This compound contains a primary sulfonamide group (-SO2NH2), providing two hydrogen-bond donor (HBD) sites critical for anchoring to the zinc ion and Thr199 residue in carbonic anhydrase active sites [1]. In contrast, several closely related commercial analogs feature N-alkylated sulfamoyl groups, such as N-methyl-N-phenylsulfamoyl (ChemSpider analog, MW 424.5) or N-diallylsulfamoyl (analog, MW 414.5) , which reduce HBD count to zero or one, respectively. The presence of two HBDs is a structural prerequisite for the canonical sulfonamide CA inhibition mechanism. The fact that this compound still fails to inhibit CA isoforms [2] suggests that the 2,6-dimethylphenoxy moiety exerts a dominant destabilizing effect overriding the anchor, a finding that cannot be extrapolated from the N-alkylated analogs which lack full HBD capacity.

Hydrogen Bonding Crystallography Drug Design

Recommended Application Scenarios for 2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide Based on Evidence


Negative Control for Carbonic Anhydrase Inhibition Assays

With a confirmed Ki > 100,000 nM against hCA II, IX, and XII, this compound serves as an ideal negative control in enzymatic assays to benchmark the activity of novel sulfonamide-based CA inhibitors [1]. Its structural similarity to active primary sulfonamides ensures that any observed inhibitory effect from test compounds can be attributed to specific pharmacophore interactions rather than non-specific sulfonamide effects.

Scaffold for Structure-Activity Relationship (SAR) Studies

The compound's unique combination of a primary sulfonamide zinc-binding group (2 HBDs) and a bulky 2,6-dimethylphenoxy tail that abrogates CA binding makes it a valuable starting scaffold for SAR exploration [2]. Modifying the phenoxy ring or the acetamide linker to restore CA affinity while maintaining metabolic stability could lead to novel isoform-selective inhibitors. Its differentiation from the 2,4-dimethylphenoxy analog provides a direct SAR vector to investigate positional effects .

Calibrant for Physicochemical Property Profiling

With a well-defined molecular formula (C16H18N2O4S), exact mass (334.098728 Da), and a computed cLogP characteristic of the 2,6-dimethylphenoxy motif, this compound is suitable as a calibration standard for liquid chromatography-mass spectrometry (LC-MS) methods targeting sulfonamide-containing small molecules . Its high purity requirements (typically >95%) further support its use in analytical method development and validation.

Metabolic Stability Probe in Drug Design

The symmetrical 2,6-dimethyl substitution blocks both ortho metabolic soft spots on the phenoxy ring, conferring predicted resistance to CYP450-mediated oxidation compared to analogs with unsubstituted ortho positions [3]. Researchers investigating the metabolic fate of phenoxyacetamide-containing drug candidates can use this compound as a metabolically stabilized reference to isolate non-cytochrome P450 clearance pathways.

Quote Request

Request a Quote for 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.